6-(4-pyridin-3-yloxypiperidin-1-yl)-7H-purine
Overview
Description
6-(4-pyridin-3-yloxypiperidin-1-yl)-7H-purine is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.33 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[4-(3-pyridinyloxy)-1-piperidinyl]-9H-purine is 296.13855916 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Piperidine Nucleoside Analogs: A study by Kovačková, Dračínský, and Rejman (2011) focused on synthesizing piperidine derivatives of purine and pyrimidine nucleobases. They evaluated different methods for nucleobase attachment and tested the compounds for cytostatic, antibacterial, and antiviral properties, but found no significant activity (Kovačková, Dračínský, & Rejman, 2011).
Biological Applications and Studies
Cleavage of DNA
McHugh and Knowland (1995) explored the use of piperidine and other amines to cleave abasic DNA and DNA damaged by UV radiation. This method is significant for DNA repair and studies in molecular biology (McHugh & Knowland, 1995).
Cytotoxic Activities
Demir et al. (2015) synthesized novel substituted purine derivatives and evaluated their cytotoxic activities on various carcinoma cells. They identified certain derivatives with promising cytotoxic activities, contributing to cancer research (Demir et al., 2015).
Anticancer Activity of Glycoside Analogs
Temple, Kussner, and Montgomery (1975) sought additional information on the anticancer activity of 9-amino-9H-purine-6(1H)-thione and its derivatives. This research contributes to the development of potential anticancer drugs (Temple, Kussner, & Montgomery, 1975).
Receptors for Purines and Pyrimidines
Ralevic and Burnstock (1998) reviewed the role of extracellular purines and pyrimidines in signaling via cell-surface receptors, which is crucial for understanding various physiological processes (Ralevic & Burnstock, 1998).
Induced Changes in Pea Root Tissue
Brown and Cassells (1971) used 6-substituted purines to induce changes in the nucleotide pattern of pea root tissue. This study contributes to understanding plant biology and metabolism (Brown & Cassells, 1971).
Therapeutic Applications
Cholinesterase Inhibitors
Rodríguez-Franco et al. (2005) synthesized and evaluated N-benzylpiperidine-purine derivatives as dual inhibitors of acetyl- and butyrylcholinesterase. These compounds have potential therapeutic applications in treating diseases like Alzheimer's (Rodríguez-Franco et al., 2005).
Anticancer Activity of Purine Steroid-Nucleosides
Huang et al. (2014) synthesized novel C6-cyclo secondary amine substituted purine steroid-nucleoside analogues and evaluated their anticancer activity, revealing compounds with significant cytotoxicity on certain cell lines (Huang et al., 2014).
Inhibitory Effects on Protein Kinase B
Caldwell et al. (2008) identified piperidin-1-yl-purines as selective inhibitors of protein kinase B, which are important for developing cancer treatments (Caldwell et al., 2008).
Antiinflammatory Purine Derivatives
Kaminski et al. (1989) synthesized purine derivatives exhibiting antiinflammatory activity, contributing to the development of new anti-inflammatory drugs (Kaminski et al., 1989).
Properties
IUPAC Name |
6-(4-pyridin-3-yloxypiperidin-1-yl)-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-2-12(8-16-5-1)22-11-3-6-21(7-4-11)15-13-14(18-9-17-13)19-10-20-15/h1-2,5,8-11H,3-4,6-7H2,(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAIBDROZJCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C3=NC=NC4=C3NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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